molecular formula C17H15FN2O3S B5868936 isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B5868936
M. Wt: 346.4 g/mol
InChI Key: FFCBQJKNUZNVIH-UHFFFAOYSA-N
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Description

Isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyano group, a fluorobenzoyl group, and a thiophene ring

Properties

IUPAC Name

propan-2-yl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S/c1-9(2)23-17(22)14-10(3)12(8-19)16(24-14)20-15(21)11-6-4-5-7-13(11)18/h4-7,9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBQJKNUZNVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2F)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, introduction of the cyano group, and attachment of the fluorobenzoyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Cyano Group: This step often involves nucleophilic substitution reactions using cyanide sources.

    Attachment of the Fluorobenzoyl Group: This can be done through acylation reactions using fluorobenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 4-cyano-5-[(2-chlorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
  • Isopropyl 4-cyano-5-[(2-bromobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
  • Isopropyl 4-cyano-5-[(2-iodobenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Uniqueness

The presence of the fluorobenzoyl group in isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate imparts unique chemical properties, such as increased stability and specific reactivity patterns, compared to its analogs with different halogen substituents.

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